Stearic acid D7
Overview
Description
Stearic acid D7 is the deuterium labeled form of stearic acid . Stearic acid is a long chain dietary saturated fatty acid that exists in many animal and vegetable fats and oils . It is a soft waxy solid with the formula CH3(CH2)16CO2H .
Synthesis Analysis
This compound was administered orally to SD rats at 0.2, 1, and 5 mg/kg in 0.5% methocel (2 ml/kg) to determine the dose needed to measure an appropriate level of its conversion product . The ketonization of stearic acid was investigated in a stainless steel reactor under catalyst-free conditions . The reaction was selective towards the formation of 18-pentatriacontanone following quasi-zero kinetics .Molecular Structure Analysis
Stearic acid is a saturated fatty acid with the chemical formula C18H36O2 . Its IUPAC name is octadecanoic acid . Structurally, it consists of an 18-carbon chain attached to a carboxylic acid group at one end . Being a saturated fatty acid, all carbon atoms are connected by single bonds, making it a linear, long-chain structure .Chemical Reactions Analysis
The self-association of molecular additives determines the chemical potential in the bulk and, in turn, the adsorbed amount onto a surface for a number of important commercial applications such as wind turbines . The ketonization of stearic acid was selective towards the formation of 18-pentatriacontanone following quasi-zero kinetics .Physical and Chemical Properties Analysis
Stearic acid has a melting point of 69.6 degrees Celsius and a boiling point of 361 degrees Celsius . Its higher melting point compared to unsaturated fatty acids makes it solid at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and ether .Scientific Research Applications
Decomposition and Conversion
Stearic acid (C17H35COOH) can be decomposed in hot compressed water, resulting in products like CO2 and C16 alkene. This process is enhanced with the addition of alkali hydroxide, leading to the decarboxylation of stearic acid and the formation of CO2 and C17 alkane. Metal oxides like CeO2, Y2O3, and ZrO2 also enhance this decarboxylation, indicating potential applications in chemical processing and energy conversion (Watanabe, Iida, & Inomata, 2006).
Medical Research and Drug Development
Stearic acid is used in medical research, particularly in the development of liver-targeting drugs. For instance, stearic acid has been used in plasma-based assays to assess the level of stearic acid desaturase (SCD) inhibition, a therapeutic target for chronic treatment of diabetes and dyslipidemia (Landry et al., 2011).
Analytical Methods
A method for quantifying deuterium-labeled fatty acids in plasma using HPLC-MS has been developed. This includes synthesizing deuterium-labeled stearic acid (d7-C18:0) to reduce matrix interference and improve the limit of detection, useful in studying fatty acid metabolism (Gagné et al., 2007).
Nutritional and Health Research
Research on stearic acid has extended to its impact on health and nutrition. For example, a study found that dietary stearic acid reduced visceral fat in mice, without affecting total body weight. This indicates potential applications in understanding fat metabolism and related health issues (Shen et al., 2014).
Energy Storage Applications
Stearic acid's thermal reliability as a phase change material for energy storage has been studied. Its ability to undergo numerous melt/freeze cycles with minimal change in latent heat of fusion suggests applications in solar thermal latent heat storage (Sari, 2003).
Mechanism of Action
Target of Action
Stearic acid D7 primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme is expressed at high levels in several human tissues and is required for the biosynthesis of MUFAs, which are involved in many biological processes .
Mode of Action
This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . In the presence of SCD1, this compound (a saturated fatty acid) is converted into oleic acid (a monounsaturated fatty acid) . This conversion is a key step in the synthesis of MUFAs, which are essential components of membrane lipids, signaling molecules, and major energy-storage reserves .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . In this pathway, SCD1 catalyzes the formation of a cis-double bond at the 9-position of stearoyl-CoA, converting stearic acid into oleic acid . This process is crucial for the formation of MUFAs, which are key components of triglycerides, cholesterol esters, and phospholipids .
Pharmacokinetics
It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can be influenced by various factors, including its chemical structure and the physiological conditions of the organism .
Result of Action
The conversion of this compound into oleic acid by SCD1 has broad effects on human physiology . This process influences cellular membrane physiology and signaling, leading to effects on lipid metabolism and body weight control . Additionally, SCD1 has emerged as a potential new target for the treatment of various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the physiological conditions of the organism, including the presence of other biochemicals and the pH of the environment . Moreover, stearic acid is biodegradable, meaning it breaks down naturally in the environment thanks to microbial action .
Safety and Hazards
Future Directions
Stearic acid D7 was administered orally to SD rats at 0.2, 1, and 5 mg/kg in 0.5% methocel (2 ml/kg) to determine the dose needed to measure an appropriate level of its conversion product . This suggests that future research could focus on understanding the conversion process and optimizing the dosage for specific applications .
Properties
IUPAC Name |
16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951209-59-9 | |
Record name | Stearic acid D7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STEARIC ACID D7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuterium-labeled stearic acid (d7-C18:0) used instead of regular stearic acid to study fatty acid metabolism?
A1: Using d7-C18:0 offers a significant advantage over unlabeled stearic acid: it allows researchers to differentiate between the ingested labeled fatty acid and the pre-existing unlabeled stearic acid in the body []. This distinction is crucial for accurately tracing the metabolism and distribution of the ingested stearic acid. The study demonstrated this by orally administering d7-C18:0 to rats and successfully tracking the parent compound and its metabolites (d7-oleic acid (C18:1) and d7-palmitic acid (C16:0)) in plasma over time [].
Q2: What analytical techniques are used to measure d7-C18:0 and its metabolites in plasma?
A2: The research paper describes a rapid and sensitive method using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) []. This technique allows for the separation and quantification of d7-C18:0 and its metabolites in plasma samples. The researchers optimized the sample preparation process to minimize matrix interference and achieved high accuracy, precision, and recovery for d7-C18:0 and d7-oleic acid (C18:1) within a specific concentration range [].
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